4-(2,4-dimethoxybenzyl)morpholine
Description
4-(2,4-Dimethoxybenzyl)morpholine is a substituted morpholine derivative featuring a benzyl group with methoxy substituents at the 2- and 4-positions of the aromatic ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as intermediates and bioactive scaffolds.
Properties
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-11(13(9-12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQGPCEKHXSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Properties
Substituents on the benzyl ring significantly alter electronic and steric profiles:
- 4-(4-Nitrobenzyl)morpholine: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This enhances reactivity in electrophilic substitutions and influences crystal packing, as evidenced by its monoclinic structure (a = 6.1371 Å, b = 8.2535 Å) .
- 4-(2,4-Dimethoxybenzyl)morpholine : Methoxy groups donate electrons via resonance, increasing aromatic electron density. This may improve solubility in polar solvents compared to nitro or halogenated analogs .
Table 1: Key Physicochemical Properties
Challenges and Opportunities
- Steric Effects : Ortho-substituted derivatives (e.g., 2-chloro) face synthetic challenges due to hindered access to reactive sites.
- Solubility : Methoxy groups enhance lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.
- Unanswered Questions : The biological activity of 4-(2,4-dimethoxybenzyl)morpholine remains underexplored. Future studies could focus on its pharmacokinetics and target validation.
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